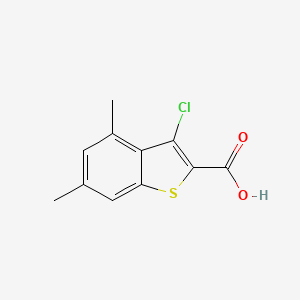

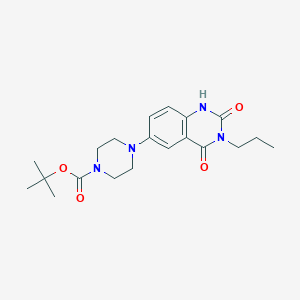

![molecular formula C14H13BrN2O3 B2888065 (2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid CAS No. 1020050-93-4](/img/structure/B2888065.png)

(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid” is a complex organic compound that contains a pyrazole ring, which is a heterocyclic compound with a 5-membered ring containing two nitrogen atoms . The compound also contains a bromine atom, a methoxy group, and an acrylic acid group .

Scientific Research Applications

Synthesis of Bipyrazoles

The bromo and pyrazolyl groups present in the compound make it a suitable starting material for the synthesis of 1,4′-bipyrazoles . Bipyrazoles are an important class of compounds with a wide range of applications, including as ligands in coordination chemistry and as building blocks in organic synthesis.

Pharmaceutical Compound Synthesis

This compound can be used to synthesize various pharmaceutical and biologically active compounds , including inhibitors . The presence of a bromo group allows for further functionalization through cross-coupling reactions, which is a common method in drug synthesis.

Inhibitors of Liver Alcohol Dehydrogenase

The 4-bromo-1H-pyrazol moiety has been shown to act as an inhibitor of liver alcohol dehydrogenase . This enzyme is involved in the metabolism of alcohols in the body, and inhibitors can be used to study the enzyme’s activity or potentially treat alcohol-related disorders.

Preparation of Solid Hexacoordinate Complexes

The compound can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in materials science and catalysis.

Silver-Mediated Cycloaddition Reactions

The compound may participate in silver-mediated [3 + 2] cycloaddition reactions with alkynes and N-isocyanoiminotriphenylphosphorane (NIITP), leading to the formation of monosubstituted pyrazoles . This method is a valuable tool in the synthesis of pyrazole derivatives.

Synthesis of Pyrazole-Based Ligands

Due to the pyrazole ring and the ability to undergo various organic reactions, this compound can be used to synthesize pyrazole-based ligands . These ligands are useful in creating metal complexes that have applications in catalysis, molecular recognition, and as sensors.

properties

IUPAC Name |

(E)-3-[3-[(4-bromopyrazol-1-yl)methyl]-4-methoxyphenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c1-20-13-4-2-10(3-5-14(18)19)6-11(13)8-17-9-12(15)7-16-17/h2-7,9H,8H2,1H3,(H,18,19)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKOWEZMSWVOST-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)CN2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

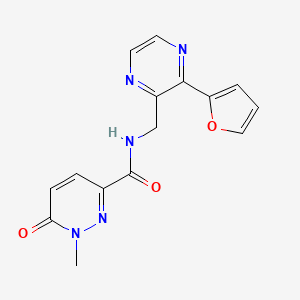

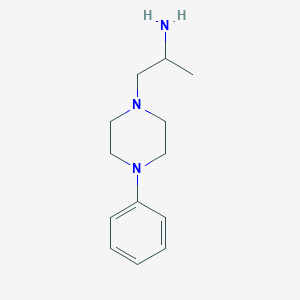

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2887982.png)

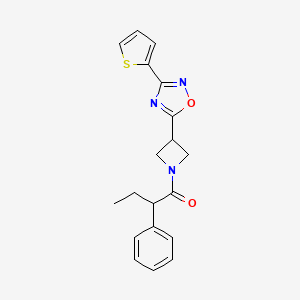

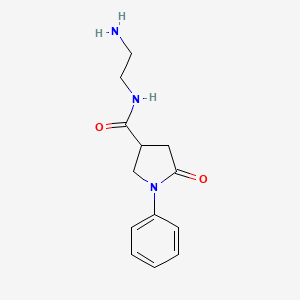

![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2887989.png)

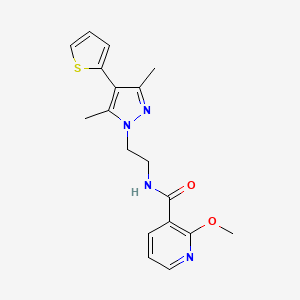

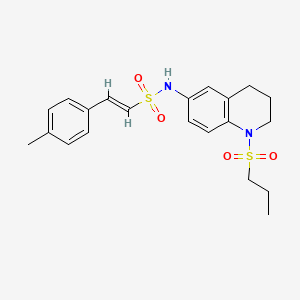

![ethyl 4-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2887994.png)

![8-(tert-butyl)-N-(furan-2-ylmethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2888000.png)

![5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride](/img/structure/B2888001.png)